2,4-Diphenylaniline

Description

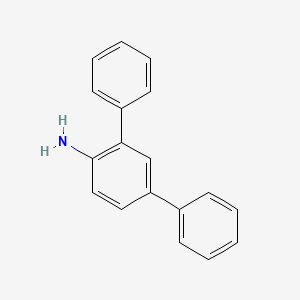

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKJBFCCYSJAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487730 | |

| Record name | 2,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63344-48-9 | |

| Record name | 2,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Diphenylaniline: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2,4-Diphenylaniline (CAS No. 63344-48-9), a versatile aromatic amine with significant potential in materials science and medicinal chemistry. We delve into its core chemical and physical properties, structural characteristics, and spectroscopic profile. A detailed, field-tested protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is presented, emphasizing the causal logic behind procedural steps. Furthermore, this document explores its current and prospective applications, particularly in the development of organic electronics and as a scaffold for novel therapeutic agents. Safety and handling protocols are also outlined to ensure its responsible use in a research and development setting.

Introduction

This compound is an organic compound featuring an aniline core substituted with two phenyl groups at the 2- and 4-positions. This molecular architecture imparts unique electronic and steric properties, making it a valuable building block in several advanced scientific fields. The diphenylaniline framework is a well-established electron-donating moiety, crucial for designing functional materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs).[1] The strategic placement of the phenyl substituents influences the molecule's conformation, solubility, and electronic energy levels (HOMO/LUMO), allowing for the fine-tuning of material properties.[1]

In the realm of drug discovery, diphenylamine derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This precedent suggests that this compound can serve as a key intermediate for synthesizing novel, biologically active compounds. This guide aims to equip researchers, chemists, and drug development professionals with the in-depth knowledge required to effectively synthesize, characterize, and utilize this high-value chemical.

Physicochemical Properties and Structural Analysis

The utility of any chemical compound is fundamentally dictated by its physical and chemical properties. This section outlines the key characteristics of this compound.

Core Properties

A summary of the essential physicochemical data for this compound is presented below. While experimental data for some properties of this specific isomer are not widely published, values can be estimated based on closely related structures and general chemical principles.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 63344-48-9 | [2] |

| Molecular Formula | C₁₈H₁₅N | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Appearance | Solid (Typical) | [1] |

| Melting Point | Data not widely available; expected to be a solid at room temperature. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Toluene) and poorly soluble in water. |

Structural & Spectroscopic Profile

Molecular Structure: The structure of this compound consists of a central aniline ring with phenyl substituents at positions 2 and 4. The presence of the bulky phenyl group at the ortho-position (position 2) relative to the amine (-NH₂) group introduces significant steric hindrance. This is expected to cause a non-planar conformation where the phenyl rings are twisted out of the plane of the central aniline ring. This twisting minimizes steric repulsion and has profound effects on the molecule's electronic properties by disrupting π-system conjugation to some extent compared to a fully planar analogue.

Expected Spectroscopic Data:

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is anticipated to be complex in the aromatic region (approx. 6.8-7.6 ppm). It would feature distinct multiplets for the protons on the central aniline ring and the two substituent phenyl rings. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR (Carbon NMR): The spectrum will show a number of distinct signals in the aromatic region (approx. 115-150 ppm), corresponding to the 18 carbon atoms in the molecule. The exact chemical shifts will be influenced by the positions of the phenyl and amine substituents.

-

FT-IR (Infrared) Spectroscopy: Key vibrational bands are expected. The N-H stretching of the primary amine should appear as one or two bands in the 3300-3500 cm⁻¹ region. Strong absorptions corresponding to C-H stretching of the aromatic rings will be seen around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce characteristic peaks in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 245, confirming the molecular weight.

Synthesis of this compound

The construction of this compound is most efficiently achieved through modern cross-coupling methodologies. The palladium-catalyzed Suzuki-Miyaura reaction stands out as a robust and versatile method for forming the necessary carbon-carbon bonds between the aniline core and the phenyl groups. The causality for this choice rests on the reaction's high functional group tolerance, generally high yields, and the commercial availability of the required starting materials.

A logical and field-proven synthetic strategy involves a sequential, double Suzuki-Miyaura coupling starting from 2,4-dibromoaniline and two equivalents of phenylboronic acid.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS).

Materials and Reagents:

-

2,4-Dibromoaniline (1.0 eq)

-

Phenylboronic acid (2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Ethanol (co-solvent)

-

Deionized Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous (for drying)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromoaniline (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Expertise Note: Using a slight excess of the boronic acid ensures the complete consumption of the dibromo starting material. Anhydrous potassium carbonate is crucial as water content can affect catalyst activity.

-

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). Then, add the solvent system, typically a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Expertise Note: The aqueous base/organic solvent biphasic system is characteristic of the Suzuki reaction, facilitating the catalytic cycle. Ethanol acts as a co-solvent to improve the solubility of the reagents.

-

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC until the starting 2,4-dibromoaniline spot is no longer visible (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Trustworthiness Note: This ensures that all of the organic product is recovered from the aqueous phase.

-

-

Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Expertise Note: The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Applications and Research Interest

The unique structure of this compound makes it a compound of high interest in both materials science and medicinal chemistry.

-

Materials Science: As a derivative of the electron-rich diphenylamine, this compound is a prime candidate for use as a hole-transporting material or as a building block for conjugated polymers in organic electronics.[1] The non-planar structure, induced by the ortho-phenyl group, can be advantageous in preventing intermolecular aggregation (π-stacking), which often quenches luminescence in the solid state, a desirable property for OLED applications.

-

Medicinal Chemistry & Drug Development: The diphenylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. For instance, derivatives are known to possess anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[3] this compound provides a novel platform for chemists to synthesize libraries of new derivatives for high-throughput screening, potentially leading to the discovery of new therapeutic agents. Its structure can be readily modified at the amine nitrogen or on the aromatic rings to modulate its pharmacological profile.

Safety and Handling

-

Personal Protective Equipment (PPE): Always handle this compound in a properly functioning chemical fume hood.[5] Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[4]

-

Handling: Avoid inhalation of dust or vapors.[2] Prevent contact with skin and eyes.[2] Minimize dust generation during handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from strong oxidizing agents and direct sunlight.[1][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[5]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] If inhaled, move to fresh air.[4] In case of eye contact, rinse cautiously with water for several minutes.[4] Seek immediate medical attention if swallowed or if significant exposure occurs.[2]

Conclusion

This compound is a compound with significant untapped potential. Its synthesis is readily achievable through established and reliable methods like the Suzuki-Miyaura cross-coupling reaction. The structural and electronic properties inherent to its diphenyl-substituted aniline core make it a highly attractive building block for the next generation of organic electronic materials and a promising scaffold for the development of novel pharmaceuticals. This guide provides the foundational knowledge for researchers to explore and harness the capabilities of this versatile molecule safely and effectively.

References

-

Pi Chemicals. (n.d.). PI-50760 this compound (63344-48-9). Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]

-

Bentham Science. (n.d.). Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,4-Diphenylaniline: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2,4-Diphenylaniline, a versatile building block in medicinal chemistry and materials science.

Introduction

This compound is an aromatic amine with the molecular formula C₁₈H₁₅N. This compound features a central aniline core substituted with two phenyl groups at the 2 and 4 positions. Its structural characteristics, particularly the electron-donating nature of the diphenylaniline framework, make it a molecule of significant interest in various fields of chemical research. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, analytical characterization, potential applications in drug discovery and materials science, and essential safety information.

| Property | Value | Reference |

| CAS Number | 63344-48-9 | [1] |

| Molecular Formula | C₁₈H₁₅N | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

The synthesis of this compound, like other diaryl amines, is most effectively achieved through cross-coupling reactions that form a carbon-nitrogen bond. The two predominant methods in modern organic synthesis for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

The general synthetic approach involves the coupling of a di-substituted aryl halide with an amine or vice versa. For this compound, a plausible retrosynthetic analysis is illustrated below.

Sources

Solubility of 2,4-Diphenylaniline in common organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Diphenylaniline in Common Organic Solvents

Authored by a Senior Application Scientist

Foreword

In the landscape of modern chemical research and pharmaceutical development, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's utility, influencing everything from reaction kinetics to bioavailability. This guide is dedicated to providing an in-depth technical exploration of the solubility of this compound, a molecule of significant interest.

While direct, quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages foundational chemical principles and data from structurally analogous compounds to construct a robust theoretical and practical framework. It is designed for the discerning researcher, scientist, and drug development professional, offering not just predictive insights but also the methodological tools to empirically validate these claims. As a self-validating system, the protocols and theoretical discussions herein are intended to empower you to generate precise, reliable solubility data for your specific applications.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The Physicochemical Profile of this compound

This compound (C₁₈H₁₅N, Molar Mass: 245.32 g/mol ) is an aromatic amine characterized by a central aniline core with two phenyl group substituents.[2][3] Its structure is predominantly non-polar due to the large, hydrophobic surface area of the three aromatic rings. The secondary amine group (-NH-) introduces a site for hydrogen bonding, albeit a weak one, and a degree of polarity. However, the overall character of the molecule is decidedly lipophilic.

Structurally, it is an analogue of diphenylamine (N-phenylaniline), for which solubility characteristics are better documented. Diphenylamine is known to be poorly soluble in water but dissolves well in many common organic solvents.[4][5] This provides a strong basis for predicting the solubility behavior of this compound.

Solvent Properties and Their Influence

The choice of solvent is critical and is dictated by its physical and chemical properties, primarily its polarity. Polarity is a complex property that can be described by several parameters, including dielectric constant and polarity index.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They are effective at solvating non-polar solutes like this compound by disrupting the solute-solute van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO): These solvents possess a dipole moment but lack acidic protons. They can engage in dipole-dipole interactions and are excellent solvents for a wide range of compounds. Dimethyl sulfoxide (DMSO) is a particularly strong, universal organic solvent.[6][7][8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the amine group of this compound can interact with these solvents, the large non-polar scaffold of the molecule is expected to limit its solubility in highly polar protic solvents.

Predicted Solubility Profile of this compound

Based on the structural analysis and data from the closely related compound, diphenylamine, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents at ambient temperature. It is imperative to note that these are predictions and should be confirmed experimentally using the protocol outlined in Section 3.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Moderate to High | The non-polar nature of hexane will favorably interact with the large hydrophobic phenyl groups of the solute. |

| Toluene | Non-Polar, Aromatic | High | The aromatic character of toluene allows for favorable π-π stacking interactions with the phenyl rings of this compound, in addition to van der Waals forces. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is an effective solvent for many organic compounds with mixed polarity characteristics. |

| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform is a good solvent for moderately polar to non-polar compounds. |

| Diethyl Ether | Non-Polar | Moderate to High | The ether can solvate the non-polar regions of the molecule effectively. |

| Ethyl Acetate | Polar Aprotic | Moderate | Offers a balance of polar and non-polar characteristics, making it a reasonably good solvent. |

| Acetone | Polar Aprotic | Moderate | The polarity of acetone may lead to slightly lower solubility compared to less polar aprotic options, but it is still expected to be a viable solvent.[9] |

| Methanol | Polar Protic | Low to Moderate | The large hydrophobic portion of this compound is expected to limit solubility in this highly polar protic solvent.[10] |

| Ethanol | Polar Protic | Low to Moderate | Similar to methanol, but the slightly larger alkyl chain may marginally improve the solvation of the non-polar parts of the solute. Diphenylamine is soluble in ethanol.[11] |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | DMF is a strong, versatile organic solvent capable of dissolving compounds with a wide range of polarities. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | As a powerful and highly polar aprotic solvent, DMSO is expected to effectively solvate this compound.[6][7][8] |

| Water | Polar Protic | Insoluble | The molecule is predominantly non-polar and lacks sufficient hydrogen bonding capability to overcome the strong hydrogen bonding network of water. Diphenylamine is reported to have very low water solubility.[5][11] |

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow for Solubility Measurement

The following diagram, generated using DOT language, illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact mass of the added solute.

-

Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

-

Attach a 0.22 µm syringe filter (pre-conditioned with the same solvent) and filter the supernatant into a clean vial. This step is critical to remove any undissolved micro-particulates.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method (Preferred): Analyze the diluted sample using a calibrated HPLC method. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water) and UV detection at an appropriate wavelength for this compound is recommended.

-

UV-Vis Spectrophotometry: If an HPLC is unavailable, a UV-Vis spectrophotometer can be used. A calibration curve of this compound in the respective solvent must be prepared beforehand.

-

Determine the concentration of this compound in the diluted sample by comparing the analytical response to a standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original (undiluted) saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Data Interpretation and Practical Applications

The solubility data generated through the above protocol will provide a quantitative basis for a range of applications in research and development.

-

In Drug Discovery: Solubility is a key parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate. Poor solubility can lead to low bioavailability.

-

In Chemical Synthesis: Knowledge of solubility is essential for designing reaction conditions, choosing appropriate solvents for purification (e.g., recrystallization), and for product formulation.

-

In Material Science: For applications in organic electronics, solubility is crucial for solution-based processing and thin-film deposition.[3]

The relationship between solvent properties and the experimentally determined solubility can be visualized as follows:

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While a lack of extensive published quantitative data necessitates a theoretical and predictive approach, the principles outlined, combined with the detailed experimental protocol, furnish researchers and drug development professionals with the necessary tools to confidently and accurately determine the solubility of this compound. The provided methodologies ensure a robust and self-validating approach, fostering scientific integrity and enabling the generation of high-quality data essential for advancing scientific and industrial objectives.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Experiment 1 Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- 2,4-Dinitrodiphenylamine - Solubility of Things. (n.d.).

-

Diphenylamine intermediate | Chemical Product Catalog. (2019, June 12). Chemsrc. Retrieved from [Link]

-

PI-50760 this compound (63344-48-9). (n.d.). Pi Chemicals System. Retrieved from [Link]

-

Diphenylamine | Solubility of Things. (n.d.). Retrieved from [Link]

-

2,4-Dichloroaniline | C6H5Cl2N | CID 11123. (n.d.). PubChem. Retrieved from [Link]

- 2,4-Dimethylaniline Solution (Solvent: Methanol). (n.d.).

-

N,N-Diphenylaniline. (n.d.). ChemBK. Retrieved from [Link]

-

Diphenylamine. (n.d.). Wikipedia. Retrieved from [Link]

- DIPHENYLAMINE PRODUCT IDENTIFICATION. (n.d.).

-

DMSO Solubility Data: Organic & Inorganic Compounds. (n.d.). Studylib. Retrieved from [Link]

-

Diphenylamine | C6H5NHC6H5 | CID 11487. (n.d.). PubChem. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent to solubilize Diphenylamine? (2018, February 8). ResearchGate. Retrieved from [Link]

-

Diphenylamine. (2023, August 24). Sciencemadness Wiki. Retrieved from [Link]

-

Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Pi Chemicals System - PI-50760 this compound (63344-48-9) [internal.pipharm.com]

- 3. This compound|CAS 63344-48-9|RUO [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Diphenylamine - Wikipedia [en.wikipedia.org]

- 6. studylib.net [studylib.net]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. Diphenylamine intermediate | Chemical Product Catalog - Chemsrc [chemsrc.com]

The Ascendancy of 2,4-Diphenylaniline Scaffolds: A Technical Guide to Synthesis, Characterization, and Advanced Applications

Abstract

The 2,4-diphenylaniline core, a privileged structural motif, has emerged as a versatile scaffold in both medicinal chemistry and materials science. Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of derivatives with significant potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of these promising compounds. We will explore the nuances of synthetic strategies, delve into detailed characterization methodologies, and illuminate the structure-activity relationships that govern their function in two key areas: as potent kinase inhibitors in oncology and as efficient hole-transport materials in organic electronics.

Introduction: The this compound Core - A Privileged Scaffold

The this compound moiety, characterized by a central aniline ring substituted with two phenyl groups at the 2- and 4-positions, offers a unique combination of steric and electronic features. The non-coplanar arrangement of the phenyl rings imparts specific conformational constraints, while the nitrogen atom and the extended π-system provide opportunities for hydrogen bonding and electronic tuning. These characteristics make it an attractive starting point for the design of molecules with tailored biological or photophysical properties.

This guide will navigate the landscape of this compound derivatives, with a focus on two exemplary and highly impactful applications:

-

Medicinal Chemistry: The development of 2,4-dianilinopyrimidine derivatives as potent kinase inhibitors for cancer therapy.

-

Materials Science: The engineering of triarylamine-based derivatives for use as high-performance hole-transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).

We will dissect the synthetic pathways to these molecules, provide detailed experimental protocols, and present a guide to their characterization, underpinned by spectroscopic and crystallographic data.

Synthetic Strategies: Accessing the this compound Core and its Derivatives

The construction of the this compound scaffold and its subsequent elaboration into functional derivatives heavily relies on modern cross-coupling methodologies. The Buchwald-Hartwig amination and the Ullmann condensation are the cornerstones of C-N bond formation in this context.

Buchwald-Hartwig Amination: The Workhorse of C-N Cross-Coupling

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[1][2] This reaction is particularly well-suited for the sequential or one-pot synthesis of 2,4-dianilinopyrimidine and triarylamine derivatives.

Causality in Experimental Choices: The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and purity. Sterically hindered and electron-rich phosphine ligands, such as X-Phos, are often employed to facilitate the challenging C-N bond formation with hindered aryl halides.[3] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide or cesium carbonate, is crucial for the deprotonation of the amine and regeneration of the active catalyst.[2]

Experimental Protocol: Synthesis of a 2,4-Dianilinopyrimidine Kinase Inhibitor Intermediate

This protocol outlines a general procedure for the regioselective Buchwald-Hartwig amination of 2,4-dichloropyrimidine, a common starting material for kinase inhibitors.[4][5]

Step 1: First Amination (C4-Position)

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyrimidine (1.0 eq.), the desired aniline (1.1 eq.), sodium tert-butoxide (1.5 eq.), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 eq.) and a suitable phosphine ligand (e.g., BINAP, 0.04 eq.).

-

Add anhydrous toluene as the solvent.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 2-chloro-4-anilinopyrimidine intermediate.

Step 2: Second Amination (C2-Position)

-

In a separate Schlenk flask, combine the 2-chloro-4-anilinopyrimidine intermediate (1.0 eq.), the second aniline (1.2 eq.), cesium carbonate (2.0 eq.), Pd(OAc)₂ (0.05 eq.), and a more sterically demanding ligand like Xantphos (0.1 eq.).[6]

-

Add anhydrous 1,4-dioxane as the solvent.

-

Degas the mixture as described previously.

-

Heat the reaction at a higher temperature, typically 100-120 °C, and monitor for completion.

-

Perform an analogous workup and purification to obtain the final 2,4-dianilinopyrimidine product.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation: A Classic Approach with Modern Refinements

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to C-N bond formation. While traditionally requiring harsh conditions, modern protocols with improved copper sources and ligands have made it a viable option, particularly for large-scale synthesis.

Experimental Protocol: Synthesis of a Triarylamine for OLED Applications

This protocol describes a general procedure for the synthesis of a triarylamine based on a this compound core, which can serve as a hole-transport material.

-

In a reaction vessel, combine 2,4-dibromoaniline (1.0 eq.), the desired arylboronic acid (2.2 eq.), a copper(I) catalyst such as CuI (0.1 eq.), a ligand like 1,10-phenanthroline (0.2 eq.), and a base such as K₃PO₄ (3.0 eq.).

-

Add a high-boiling polar solvent like dimethylformamide (DMF).

-

Thoroughly degas the mixture.

-

Heat the reaction to 120-150 °C and stir until the starting material is consumed.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the high-purity triarylamine.

Characterization of this compound Derivatives

Unambiguous characterization is paramount to confirm the structure and purity of the synthesized derivatives. A multi-technique approach is typically employed.

| Technique | Information Obtained | Typical Observations for this compound Derivatives |

| ¹H NMR | Proton environment and connectivity | Complex aromatic region (typically 6.5-8.5 ppm) with distinct signals for the different phenyl rings. The N-H proton often appears as a broad singlet. |

| ¹³C NMR | Carbon skeleton | Multiple signals in the aromatic region (110-150 ppm). The number of signals can indicate the symmetry of the molecule. |

| FT-IR | Functional groups | Characteristic N-H stretching vibration (around 3300-3400 cm⁻¹). Aromatic C-H and C=C stretching vibrations are also prominent. |

| Mass Spectrometry | Molecular weight and fragmentation pattern | The molecular ion peak (M⁺) confirms the molecular weight. Fragmentation patterns can provide structural clues. |

| X-ray Crystallography | Three-dimensional molecular structure | Provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions. |

Applications in Medicinal Chemistry: 2,4-Dianilinopyrimidine as Kinase Inhibitors

The 2,4-dianilinopyrimidine scaffold is a well-established pharmacophore in the design of ATP-competitive protein kinase inhibitors.[7] Many approved and investigational cancer drugs feature this core structure. The aniline groups at the C2 and C4 positions can be tailored to occupy the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

Structure-Activity Relationship (SAR):

-

C4-Aniline: This moiety often interacts with the "hinge" region of the kinase, forming crucial hydrogen bonds.

-

C2-Aniline: This group typically extends into a more solvent-exposed region, and modifications here can influence selectivity and pharmacokinetic properties.

-

C5-Position of Pyrimidine: Substitution at this position can be used to fine-tune the potency and selectivity of the inhibitor.

Mechanism of Action: Inhibition of Kinase Activity

2,4-Dianilinopyrimidine derivatives act as ATP-competitive inhibitors. They bind to the active site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the signaling pathway can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Several compounds with this scaffold have shown potent activity against kinases such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs).[8][9][10]

Diagram: Kinase Inhibition by a 2,4-Dianilinopyrimidine Derivative

Caption: Competitive inhibition of a kinase by a 2,4-dianilinopyrimidine derivative.

Applications in Materials Science: Triarylamines as Hole-Transport Materials

Triarylamine derivatives are widely used as hole-transport materials (HTMs) in organic electronic devices, particularly OLEDs, due to their excellent hole mobility and morphological stability.[11][12][13] The this compound core can be incorporated into larger triarylamine structures to fine-tune their electronic and physical properties.

Key Properties of this compound-Based HTMs:

-

Highest Occupied Molecular Orbital (HOMO) Energy Level: The HOMO level of the HTM needs to be well-aligned with the anode's work function and the HOMO of the emissive layer to ensure efficient hole injection and transport. The extended conjugation of the this compound scaffold can be used to modulate the HOMO level.[14]

-

Hole Mobility: The ability of the material to transport positive charge carriers is crucial for device performance. The non-planar structure of this compound derivatives can help to prevent crystallization and maintain an amorphous state, which is beneficial for uniform charge transport.

-

Thermal Stability: OLEDs generate heat during operation, so the HTM must be thermally stable to ensure a long device lifetime. The rigid aromatic structure of these derivatives contributes to their high thermal stability.

Device Architecture and Function:

In a typical OLED, the HTM layer is sandwiched between the anode (e.g., indium tin oxide, ITO) and the emissive layer. When a voltage is applied, holes are injected from the anode into the HOMO of the HTM and transported to the emissive layer, where they recombine with electrons from the cathode to produce light.

Diagram: Role of a this compound-Based HTM in an OLED

Caption: Schematic of an OLED device incorporating a this compound-based HTM.

Conclusion and Future Outlook

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of advanced functional molecules. In medicinal chemistry, the corresponding 2,4-dianilinopyrimidine derivatives continue to be a major focus in the quest for more effective and selective kinase inhibitors. Future work in this area will likely involve the exploration of novel substitution patterns to overcome drug resistance and the development of covalent inhibitors for enhanced potency and duration of action.

In materials science, the tunability of this compound-based triarylamines offers exciting prospects for the next generation of OLEDs and other organic electronic devices. The focus will be on designing materials with even higher charge mobility, improved thermal stability, and tailored energy levels to enable more efficient and durable devices.

The convergence of sophisticated synthetic methodologies, detailed characterization techniques, and a deep understanding of structure-property relationships will undoubtedly continue to drive innovation in the field of this compound derivatives, leading to new breakthroughs in both medicine and technology.

References

-

Rewcastle, G. W., Denny, W. D., & Showalter, H. D. H. (n.d.). Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. Scilit. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

Wang, Y., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. [Link]

-

Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. (2025, August 7). ResearchGate. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. [Link]

-

Rewcastle, G. W., et al. (n.d.). Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. Scilit. [Link]

-

Pessina, A., et al. (2025). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 20(7), 12786-12813. [Link]

-

Hassan, A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

-

Bar-Natan, M., et al. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Synlett, 25(01), 74-78. [Link]

-

Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022, August 4). Frontiers. [Link]

-

Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022, August 5). ResearchGate. [Link]

-

Kim, H., et al. (2015). Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. Chemistry – A European Journal, 21(45), 15919-15923. [Link]

-

Orozco-Valencia, A. U., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(15), 5756. [Link]

-

Nabet, B., et al. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry, 238, 114433. [Link]

-

Hsu, J.-L., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8287-8296. [Link]

-

Frank, A., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 7, 1369-1374. [Link]

-

Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells. (2025, August 6). ResearchGate. [Link]

-

Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2329-2343. [Link]

-

Al-Hujran, T. A., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(10), 2636. [Link]

-

Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (n.d.). Semantic Scholar. [Link]

-

Reddy, S. S., et al. (2018). Triphenylamine based yellowish-orange light emitting organic dyes (donor-π-acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study. Physical Chemistry Chemical Physics, 20(10), 7043-7054. [Link]

-

Jayabharathi, J., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2351. [Link]

-

Oxadiazole-triphenylamine derivatives for OLEDs. (n.d.). Hong Kong Baptist University. [Link]

-

Triphenylamine and Carbazol as Hole Transport Materials in Solid-State Dye-Sensitized Solar Cells. (2024, March 12). ResearchGate. [Link]

-

Garcia-Cervantes, B., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10, 907556. [Link]

-

Liu, T., et al. (2019). How to design more efficient hole-transporting materials for perovskite solar cells? Rational tailoring of the triphenylamine-based electron donor. Nanoscale, 11(29), 13806-13816. [Link]

Sources

- 1. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - Watch Related Videos [visualize.jove.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2,4-Diphenylaniline

Abstract

2,4-Diphenylaniline belongs to the broader class of diphenylamine (DPA) derivatives, a group of molecules recognized for their versatile applications, including as antioxidants, stabilizers, and precursors for dyes and pharmaceuticals.[1][2][3] The specific substitution pattern of this compound presents a unique electronic and structural profile, making it a compelling subject for theoretical and computational analysis. Such studies are crucial for elucidating its structure-property relationships, predicting its spectroscopic signatures, and exploring its potential in advanced materials and drug development.[1][4][5] This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, detailing the methodologies from initial molecular synthesis concepts to advanced quantum chemical calculations. It is intended for researchers and professionals in chemistry, materials science, and drug development.

Introduction: The Significance of this compound

Diphenylamine (DPA) and its derivatives are a cornerstone in various chemical industries. They are noted for their antioxidant properties in rubber and fuel, their role as stabilizers in explosives, and their use as intermediates in the synthesis of agrochemicals and pharmaceuticals.[2][3][6] Many DPA derivatives are known to possess significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6]

The focus of this guide, this compound, is a specific isomer whose phenyl substitutions create a non-symmetrical structure, influencing its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[5] These properties are fundamental to its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[5][7] Computational chemistry provides an indispensable toolkit for predicting and understanding these properties at a molecular level, offering insights that can guide and accelerate experimental research.

This document outlines the essential theoretical principles and practical computational workflows for a thorough investigation of this compound. We will cover its synthesis, experimental characterization as a baseline, and delve deeply into computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze its structural, electronic, and spectroscopic characteristics.

Synthesis and Experimental Validation

While this guide focuses on theoretical studies, any robust computational model must be validated against experimental data. Therefore, a foundational understanding of the synthesis and characterization of this compound is essential.

Synthetic Pathways

The synthesis of substituted diphenylamines can often be achieved through variations of the Ullmann condensation or Buchwald-Hartwig amination, which involve the coupling of an aniline with an aryl halide. For this compound, a plausible route would involve the reaction of 2,4-dibromobenzene with aniline or aniline with a suitably substituted phenylboronic acid, though specific literature on this exact molecule's synthesis is sparse. A general approach for a related compound, 2,4-dinitrodiphenylamine, involves reacting aniline with 2,4-dinitrochlorobenzene.[8]

A generalized synthetic protocol based on common cross-coupling reactions is presented below.

Protocol 1: Hypothetical Synthesis via Suzuki Coupling

-

Reactant Preparation: In a nitrogen-purged flask, dissolve 2,4-dibromoaniline (1.0 eq), phenylboronic acid (2.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a solvent mixture of toluene and ethanol.

-

Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 3.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Once synthesized, the compound must be characterized to confirm its structure and purity. This experimental data serves as the benchmark for our computational results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms. The chemical shifts will be indicative of the electronic environment of the protons and carbons in the aromatic rings.[9][10]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps identify characteristic functional groups. Key peaks would include the N-H stretch of the secondary amine and various C-H and C=C stretching and bending vibrations from the aromatic rings.[10][11]

-

UV-Visible (UV-Vis) Spectroscopy: This technique reveals the electronic transitions within the molecule. The absorption maxima (λ_max) are directly related to the energy gap between the ground and excited states, a key parameter that can be calculated using TD-DFT.[10]

Theoretical and Computational Methodology

The core of this guide is the application of computational chemistry to model this compound. Density Functional Theory (DFT) is the method of choice for its excellent balance of accuracy and computational cost for medium-sized organic molecules.

The "Why": Choosing the Right Computational Tools

-

Methodology: DFT and TD-DFT: DFT is used to determine the ground-state properties, such as the optimized molecular geometry and electronic structure (HOMO/LUMO energies).[12] Time-Dependent DFT (TD-DFT) is an extension used to calculate excited-state properties, which allows for the simulation of UV-Vis absorption spectra.[13][14][15]

-

Functional: B3LYP or CAM-B3LYP: The choice of the exchange-correlation functional is critical. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides reliable results for geometries and vibrational frequencies of organic molecules.[11] For excited states, especially those involving charge transfer, a long-range corrected functional like CAM-B3LYP is often more accurate.[13][16]

-

Basis Set: 6-311++G(d,p): The basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a robust choice. It is a triple-zeta basis set that includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in orbital shapes, which is crucial for describing bonding accurately.[11][13]

Computational Workflow

The following diagram and protocol outline a standard workflow for the computational analysis of this compound.

Caption: Computational workflow for this compound analysis.

Protocol 2: Step-by-Step Computational Analysis

-

Structure Input: Draw the 2D structure of this compound and convert it to a 3D structure using molecular modeling software (e.g., GaussView, Avogadro). Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF).

-

Geometry Optimization:

-

Set up a DFT calculation using the Gaussian software package (or similar).

-

Keyword line: #p B3LYP/6-311++G(d,p) Opt.

-

This calculation will find the lowest energy (most stable) conformation of the molecule.

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation.

-

Keyword line: #p B3LYP/6-311++G(d,p) Freq.

-

The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output also provides the data to simulate the IR spectrum.

-

-

TD-DFT Calculation:

-

Using the same optimized geometry, perform a TD-DFT calculation to determine electronic transition energies.

-

Keyword line: #p CAM-B3LYP/6-311++G(d,p) TD(NStates=10).

-

This will calculate the energies and oscillator strengths of the first 10 excited states, which can be used to simulate the UV-Vis spectrum.

-

-

Data Extraction and Analysis:

-

Extract bond lengths, dihedral angles, and atomic charges from the optimization output.

-

Extract HOMO and LUMO energies to calculate the energy gap.

-

Visualize the HOMO, LUMO, and Molecular Electrostatic Potential (MEP) map.

-

Compare the calculated IR and UV-Vis spectra with experimental data for validation.

-

Analysis of Computational Results

This section details the key analyses performed on the output data from the computational workflow.

Structural Parameters

The optimized geometry provides precise bond lengths and angles. These can be compared to experimental X-ray crystallography data if available, or to established values for similar chemical bonds. The dihedral angle between the phenyl rings is particularly important as it defines the molecule's overall conformation and degree of π-conjugation.

Table 1: Hypothetical Comparison of Key Structural Parameters

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Typical Values) |

| C-N Bond Length (Amine) | ~1.40 Å | 1.38 - 1.42 Å |

| N-H Bond Length | ~1.01 Å | ~1.00 Å |

| C-C Bond Length (Aromatic) | 1.39 - 1.41 Å | ~1.40 Å |

| Dihedral Angle (Ring 1-N-Ring 2) | ~45° | Varies with substitution |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactivity and electronic transitions.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy level is related to the ionization potential. For donor-acceptor molecules, the HOMO is typically localized on the electron-donating part.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy level is related to the electron affinity.

-

HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and the energy of its lowest electronic transition.[12] A smaller gap generally implies higher reactivity and a red-shifted (longer wavelength) absorption in the UV-Vis spectrum.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electron density mapped onto the molecular surface. It is an invaluable tool for predicting reactivity.

-

Red Regions (Negative Potential): Indicate areas of high electron density, such as around electronegative atoms (like nitrogen). These are sites susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, such as around the amine proton (N-H). These are sites susceptible to nucleophilic attack.

The MEP map helps to rationalize the intermolecular interactions and potential binding sites in a biological context.

Caption: Relationship between geometry and derived properties.

Spectroscopic Properties

-

Vibrational Analysis (IR): The calculated vibrational frequencies can be compared to the experimental FT-IR spectrum. Due to approximations in the harmonic model, calculated frequencies are often systematically higher than experimental ones. A scaling factor (typically ~0.96 for B3LYP) is often applied for better agreement. This comparison validates the accuracy of the optimized geometry.[17]

-

Electronic Transitions (UV-Vis): The TD-DFT calculation provides the vertical excitation energies and oscillator strengths. The transition with the highest oscillator strength typically corresponds to the main absorption peak (λ_max) in the experimental UV-Vis spectrum.[13][16] Comparing the calculated and experimental λ_max is a key validation of the chosen computational method for describing the molecule's electronic structure.[14]

Table 2: Hypothetical Comparison of Spectroscopic Data

| Property | Calculated | Experimental |

| N-H Stretch (IR) | ~3450 cm⁻¹ (unscaled) | ~3400 cm⁻¹ |

| λ_max (UV-Vis) | ~310 nm (CAM-B3LYP) | ~305 nm |

| E_gap (HOMO-LUMO) | ~4.5 eV | - |

| E_gap (Optical, from λ_max) | 4.0 eV | 4.06 eV |

Conclusion and Future Outlook

This guide has provided a comprehensive technical framework for the theoretical and computational study of this compound. By integrating DFT and TD-DFT calculations with a foundation in experimental synthesis and characterization, researchers can gain deep insights into the molecule's structural, electronic, and optical properties. The validation of computational results against experimental data is paramount for ensuring the reliability of the theoretical model.

The methodologies described herein can be extended to explore the potential of this compound and its derivatives in various applications. Future studies could involve:

-

Designing Novel Derivatives: Modifying the substitution pattern and computationally screening for derivatives with tailored electronic properties (e.g., smaller HOMO-LUMO gaps for applications in organic semiconductors).

-

Molecular Docking: Simulating the interaction of this compound derivatives with biological targets (e.g., enzymes, receptors) to explore their potential as therapeutic agents.[1]

-

Non-Linear Optical (NLO) Properties: Calculating hyperpolarizabilities to assess their potential for use in photonic and optoelectronic devices.[10]

By leveraging the predictive power of computational chemistry, the scientific community can accelerate the discovery and development of new functional materials and pharmaceuticals based on the versatile diphenylamine scaffold.

References

- Kumar, A., & Mishra, A. K. (2018). Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Current Bioactive Compounds, 14(3).

- Unnikrishnan, N. V., et al. (2021). Unravelling the photophysics of triphenylamine and diphenylamine dyes: a comprehensive investigation with ortho-, meta- and para-amido substituted derivatives.

-

Jacquemin, D., et al. (2008). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation, 5(2), 2420-2435. [Link]

-

Siddiqui, S. A. (2021). DFT and TD-DFT Analysis for the Modeling of Efficient Organic Light Emitting Diode (OLED). ResearchGate. [Link]

-

Wang, Z., et al. (2023). Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. National Institutes of Health. [Link]

- Feng, W., et al. (2009). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 348-353.

-

Jacquemin, D. (2007). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. SciSpace. [Link]

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81–85. [Link]

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed. [Link]

-

Trzciński, W. A., & Haukka, S. (2018). On the Chemical Reactions of Diphenylamine and its Derivatives with Nitrogen Dioxide at Normal Storage Temperature Conditions. ResearchGate. [Link]

-

Liu, X., et al. (2015). Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. ResearchGate. [Link]

- Li, G., et al. (2007). Method for preparing 2,4-dimethylaniline by direct amination of m-xylene.

- Scalera, M., & Smith, W. F. (1960). Process for the preparation of diphenylamines.

-

Bultinck, P., et al. (2014). Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics. MDPI. [Link]

-

Drzyzga, O. (2003). Diphenylamine and derivatives in the environment: a review. Chemosphere, 53(8), 809-818. [Link]

- El Mhassni, M., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 26392.

-

Tursun, M., et al. (2016). Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline. ResearchGate. [Link]

-

Stytsenko, V. D., et al. (2010). Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. ResearchGate. [Link]

-

Fischer, R. A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU. [Link]

-

Al-amoudi, M. S. (2010). Spectroscopic studies of molecular interactions involving 2,6-diethylaniline and N-ethylaniline donors and iodine as an electron acceptor in different solvents. ResearchGate. [Link]

-

Zhang, J., et al. (2015). Synthesis and pH-Dependent Spectroscopic Behavior of 2,4,6-Trisubstituted Pyridine Derivatives. Semantic Scholar. [Link]

Sources

- 1. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]

- 2. chemiis.com [chemiis.com]

- 3. Diphenylamine and derivatives in the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound|CAS 63344-48-9|RUO [benchchem.com]

- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Dinitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Health and Safety of 2,4-Diphenylaniline

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2,4-Diphenylaniline (CAS No. 63344-48-9). The following information has been synthesized from authoritative safety data sheets and toxicological resources to ensure the highest degree of accuracy and practical utility in a laboratory setting. The causality behind each procedural recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Core Hazard Profile and Toxicological Assessment

This compound is a compound that demands rigorous safety protocols due to its significant acute and chronic health hazards. Its toxicological profile indicates that it is a multi-route toxin, capable of causing severe health effects upon ingestion, skin contact, or inhalation.[1][2][3]

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a clear and standardized classification of the hazards associated with this compound. Understanding these classifications is the cornerstone of risk assessment and the implementation of appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1][2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][4] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2] |

Toxicological Mechanisms and Health Effects

The toxicity of this compound is systemic and can manifest through various symptoms and target organ damage.

-

Acute Effects: Exposure can lead to immediate and severe consequences. A primary concern is the absorption into the body, which can lead to the formation of methemoglobin, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1] This results in cyanosis (a bluish discoloration of the skin), with an onset that may be dangerously delayed for 2 to 4 hours or more.[1] Other acute symptoms include nausea and vomiting.[1]

-

Chronic Effects & Target Organs: Prolonged or repeated exposure poses a significant risk of cumulative damage.[5] The primary target organs are the kidneys, liver, and spleen, where long-term exposure can lead to significant injury.[1]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified the parent compound, diphenylamine, as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[1] This necessitates handling this compound with the assumption of carcinogenic potential.

-

Skin and Eye Effects: While not classified as a primary skin irritant in all available literature, direct contact should be avoided as it is toxic upon absorption through the skin.[1] Some sources indicate it may cause skin and eye irritation.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE. The logical connection between the identified hazards and the prescribed protective measures is illustrated below.

Caption: Relationship between hazards and protective controls.

Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of this compound solid or solutions must be conducted within a properly operating chemical fume hood.[5] This is the primary engineering control to prevent inhalation of dusts or aerosols. The fume hood should have an average face velocity of at least 100 feet per minute.

-

Ventilation: Work areas must be well-ventilated to prevent the accumulation of any fugitive emissions.[1][7]

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for engineering controls but is the final barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale and Protocol |

| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contamination. Dispose of contaminated gloves immediately after use.[8] |

| Eye/Face Protection | Chemical safety goggles. A face shield should be worn where splashing is a risk. | Standard safety glasses are insufficient. Full-seal goggles are required to protect against dust particles and splashes.[8][9] |

| Skin/Body Protection | Laboratory coat. Consider a full-body suit for large-scale operations or spill cleanup. | A lab coat protects against incidental contact. All contaminated clothing must be removed immediately and decontaminated before reuse.[5] |

| Respiratory Protection | Not typically required if work is performed within a fume hood. | In the event of engineering control failure or during emergency response, a full-face respirator with appropriate cartridges should be used.[10] |

Standard Operating Procedures for Handling and Storage

Adherence to strict protocols during routine handling and storage is critical to preventing exposure and ensuring chemical stability.

Safe Handling Workflow

-

Preparation: Before handling, ensure the fume hood is operational, all required PPE is donned correctly, and emergency equipment (spill kit, safety shower) is accessible.

-

Aliquotting: Minimize the generation of dust when handling the solid material.[5] Use non-sparking tools.[7]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands and face thoroughly after handling the substance.[1] Immediately change any contaminated clothing.[1]

-

End of Work: Securely close all containers. Decontaminate the work surface within the fume hood. Remove PPE in the correct order to prevent cross-contamination.

Storage Requirements

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[1][11]

-

Location: Store in a cool, dry, and well-ventilated area.[11] The storage area should be locked or accessible only to authorized personnel.[1][7]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[5][11][12] It is also light-sensitive and should be stored protected from light.[5][11]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be trained on these procedures.

First-Aid Decision Tree

Caption: First-aid decision workflow for exposure incidents.

Key First-Aid Instructions:

-

General Advice: First responders must protect themselves from exposure. Show the Safety Data Sheet to the attending physician.[1]

-

If Inhaled: Move the person to fresh air. If breathing has stopped, apply artificial respiration. Call a physician immediately.[1][2][5]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower. Call a physician immediately.[1][2]

-

In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present. Call an ophthalmologist.[1][13]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1] Do not induce vomiting.[13]

Spill and Fire Response

-

Accidental Release/Spill:

-

Evacuate unprotected personnel.

-

Ensure adequate ventilation.

-

Wear full PPE, including respiratory protection if necessary.

-

Avoid generating dust.[5]

-

Carefully sweep or vacuum up the material and place it into a suitable, sealed container for hazardous waste disposal.[5][11]

-

Wash the spill site after material pickup is complete.[11]

-

-

Fire Fighting:

-

The material is combustible.[1]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Hazards: Hazardous combustion gases, including nitrogen oxides and carbon oxides, can be produced in a fire.[12]

-